7-Ethoxycoumarin

Enzyme Induction Cytochrome P450 Xenobiotic Metabolism

Select 7‑Ethoxycoumarin for validated, broad‑spectrum CYP450 fluorogenic assays. Its O‑deethylation to highly fluorescent 7‑hydroxycoumarin (λex/λem 323/386 nm) allows direct, continuous monitoring in HTS. Unlike 7‑methoxycoumarin, 7‑EC exhibits distinct isoform selectivity and kinetic parameters, essential for accurate metabolism studies. Its unique sensitivity to AhR‑mediated CYP1A induction provides a specific functional endpoint. Ideal for recombinant CYP characterization, inhibitor screening, and in vitro DMPK. ≥98% purity ensures reproducibility.

Molecular Formula C11H10O3
Molecular Weight 190.19 g/mol
CAS No. 31005-02-4
Cat. No. B196162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Ethoxycoumarin
CAS31005-02-4
Synonyms7-Ethoxy-1-benzopyran-2-one;  Ethylumbelliferone
Molecular FormulaC11H10O3
Molecular Weight190.19 g/mol
Structural Identifiers
SMILESCCOC1=CC2=C(C=C1)C=CC(=O)O2
InChIInChI=1S/C11H10O3/c1-2-13-9-5-3-8-4-6-11(12)14-10(8)7-9/h3-7H,2H2,1H3
InChIKeyLIFAQMGORKPVDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 25 mg / 100 mg / 500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceBeige Crystalline

Structure & Identifiers


Interactive Chemical Structure Model





7-Ethoxycoumarin (CAS 31005-02-4) – A Validated Broad-Spectrum CYP Substrate for High-Throughput Screening


7-Ethoxycoumarin (7-EC), also known as ethylumbelliferone, is an alkoxy-substituted coumarin derivative [1]. It is a widely used fluorogenic substrate for the functional characterization of cytochrome P450 (CYP) enzymes across the CYP1, CYP2, and CYP3 families [2][3]. Upon O-deethylation, it yields the highly fluorescent product 7-hydroxycoumarin (umbelliferone), enabling direct and continuous fluorescence monitoring of enzyme activity [4]. This unique property makes it an essential tool for in vitro metabolism studies, high-throughput screening, and the validation of recombinant CYP isoforms .

7-Ethoxycoumarin vs. Other 7-Alkoxycoumarins: Why Alkyl Chain Length Critically Determines CYP Isoform Specificity and Kinetic Behavior


The seemingly minor structural difference of an ethyl versus a methyl or propyl group at the 7-position of the coumarin scaffold leads to profound, quantifiable changes in substrate-enzyme interactions. This directly impacts the observed kinetic parameters, CYP isoform selectivity, and the overall metabolic profile. Using a generic or similar 7-alkoxycoumarin analog in a defined assay can lead to misinterpretation of enzyme activity and invalid cross-study comparisons. The following quantitative evidence demonstrates that 7-ethoxycoumarin is not a substitute for 7-methoxycoumarin or other analogs, but rather a distinct tool with a unique, well-characterized interaction profile [1][2].

7-Ethoxycoumarin: A Technical Evidence Guide for Scientific Selection Based on Quantifiable Differentiation


Differential Induction Profile: 7-Ethoxycoumarin O-Dealkylase Activity is Uniquely Induced by β-Naphthoflavone Compared to 7-Methoxycoumarin

7-Ethoxycoumarin demonstrates a unique induction profile that differentiates it from its close analog, 7-methoxycoumarin. In a rat model, pretreatment with phenobarbitone increased the hepatic microsomal O-dealkylase activity for both 7-methoxy- and 7-ethoxycoumarin. However, pretreatment with the CYP1A inducer β-naphthoflavone increased O-dealkylase activity only for 7-ethoxycoumarin, not for 7-methoxycoumarin [1]. This demonstrates that the metabolic pathways for these two structurally similar substrates are controlled by distinct CYP isoforms and regulatory mechanisms.

Enzyme Induction Cytochrome P450 Xenobiotic Metabolism Rat Hepatocytes

CYP2B1 Active Site Probing: 7-Ethoxycoumarin is the Preferred Substrate for the V363L Mutant Over Other 7-Alkoxycoumarins

In a study probing the active site of cytochrome P450 2B1 using a series of 7-alkoxycoumarins (chain length C1-C7), the V363L mutant enzyme exhibited a strong and specific preference for 7-ethoxycoumarin and 7-methoxycoumarin. Crucially, the O-dealkylation rate was markedly reduced for 7-propoxycoumarin and longer-chain analogs [1]. This demonstrates that the ethyl group of 7-EC provides an optimal fit within the altered active site of this mutant, a specificity not shared by other chain lengths.

Site-Directed Mutagenesis Enzyme Kinetics CYP2B1 Substrate Specificity

Bi-Phasic Human Liver Microsomal Kinetics: 7-Ethoxycoumarin Displays a Unique High-Affinity (Km ~1-27 µM) and Low-Affinity (Km ~150 µM) Component

Kinetic analysis of 7-ethoxycoumarin O-deethylation in human liver microsomes reveals a characteristic biphasic profile, indicating metabolism by at least two distinct populations of CYP enzymes [1]. The apparent Km for the high-affinity component is consistently reported in the low micromolar range (1-27 µM), while the low-affinity component has a significantly higher Km of approximately 150 µM [2]. This complex kinetic signature is a direct consequence of its broad CYP substrate specificity and provides a robust, multi-parametric readout that is not observed with more isoform-selective substrates.

Enzyme Kinetics Human Liver Microsomes Michaelis-Menten CYP Phenotyping

Photophysical Characterization: Defined Fluorescence Properties (λex 323 nm, λem 386 nm) for Standardized High-Throughput Assays

7-Ethoxycoumarin is a non-fluorescent substrate that yields the highly fluorescent 7-hydroxycoumarin upon CYP-mediated O-deethylation. Its spectral properties are well-characterized, with reported excitation and emission maxima of λex = 323 nm and λem = 386 nm . While other 7-alkoxycoumarins share a similar conversion principle, the specific spectral overlap with common laboratory filter sets and the availability of this standardized data for 7-EC ensure its seamless integration into existing fluorometric platforms, reducing the need for extensive re-optimization.

Fluorogenic Substrate High-Throughput Screening Spectroscopy Assay Standardization

Optimal Use Cases for 7-Ethoxycoumarin: Where Its Unique Properties Deliver Unmatched Value


High-Throughput Screening (HTS) for CYP Activity and Inhibition

The combination of a direct, continuous fluorometric readout (λex/λem: 323/386 nm) and the ability to be metabolized by multiple CYP isoforms makes 7-Ethoxycoumarin an ideal, cost-effective substrate for primary HTS campaigns [1]. It provides a broad-spectrum assessment of CYP-mediated metabolism in a single well, efficiently identifying both general CYP inhibitors and compounds affecting multiple pathways, unlike assays relying on a panel of isoform-selective substrates.

Functional Validation of Recombinant CYP Panels

As a validated 'general' P450 substrate, 7-Ethoxycoumarin is the preferred tool for confirming the catalytic activity of expressed CYP enzymes across the CYP1, CYP2, and CYP3 families [1]. Its biphasic kinetics in complex systems like microsomes and its specific interaction with mutant enzymes (e.g., CYP2B1 V363L) allow for nuanced characterization of enzyme function and active site topology that cannot be achieved with more selective probes [2].

Investigating Enzyme Induction via the AhR Pathway

Researchers studying AhR-mediated induction of CYP1A enzymes should select 7-Ethoxycoumarin over 7-methoxycoumarin. Its O-dealkylase activity is uniquely sensitive to induction by β-naphthoflavone, a classic AhR ligand, providing a specific and quantifiable functional endpoint for this pathway [3]. This allows for a clear differentiation between AhR-dependent and -independent induction mechanisms in both in vitro and in vivo models.

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